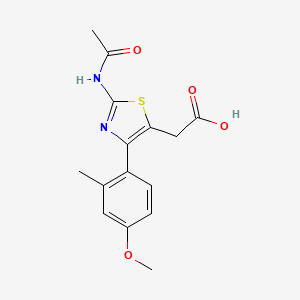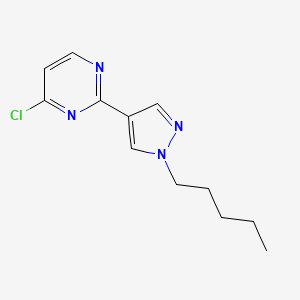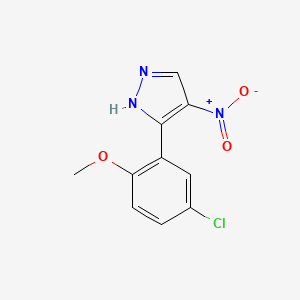
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a nitro group on the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate nitrating agent to introduce the nitro group on the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Cyclization: Various cyclizing agents and solvents depending on the desired product.
Major Products Formed
Reduction: 3-(5-Chloro-2-methoxyphenyl)-4-amino-1H-pyrazole.
Substitution: Derivatives with different substituents replacing the chloro group.
Cyclization: More complex heterocyclic compounds.
科学研究应用
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target being investigated .
相似化合物的比较
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Contains the same 5-chloro-2-methoxyphenyl moiety but with different functional groups and coordination to antimony
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring can influence its chemical behavior and interactions with biological targets.
属性
分子式 |
C10H8ClN3O3 |
|---|---|
分子量 |
253.64 g/mol |
IUPAC 名称 |
5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13) |
InChI 键 |
VWFZZGIPQVTXNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


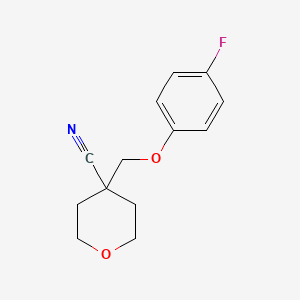
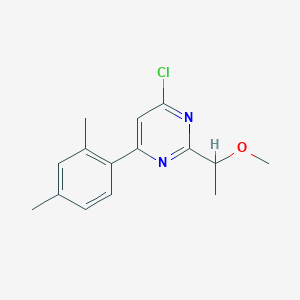

![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
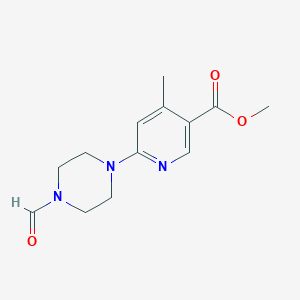
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)

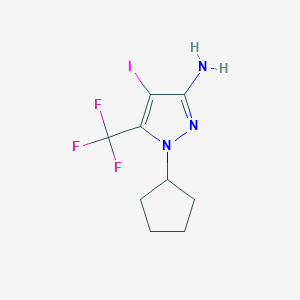
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)


